molecular formula C13H13FN2 B15046737 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

Cat. No.: B15046737
M. Wt: 216.25 g/mol
InChI Key: FAYREWYXZCGMFX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a fluorophenyl substituent. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole typically involves the condensation of 4-fluorobenzaldehyde with a suitable diamine, followed by cyclization. One common method involves the use of ammonium acetate and a solvent such as ethanol under reflux conditions . Another approach uses microwave irradiation to expedite the reaction .

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzimidazole

InChI

InChI=1S/C13H13FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h5-8H,1-4H2,(H,15,16)

InChI Key

FAYREWYXZCGMFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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